molecular formula C17H17BrN2O5S B11050381 2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B11050381
M. Wt: 441.3 g/mol
InChI Key: UMDPKHPNOLEHAO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Hydroxyphenyl Group:

    Sulfonylation: The addition of a sulfonyl group to the morpholine ring.

    Amidation: The final step involves the formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group could lead to the formation of a quinone derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group.

    N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom.

    2-bromo-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group.

Uniqueness

The presence of all three functional groups (bromine, hydroxyphenyl, and morpholinylsulfonyl) in 2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide makes it unique compared to similar compounds. This unique combination of functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.

properties

Molecular Formula

C17H17BrN2O5S

Molecular Weight

441.3 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H17BrN2O5S/c18-14-6-5-12(26(23,24)20-7-9-25-10-8-20)11-13(14)17(22)19-15-3-1-2-4-16(15)21/h1-6,11,21H,7-10H2,(H,19,22)

InChI Key

UMDPKHPNOLEHAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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